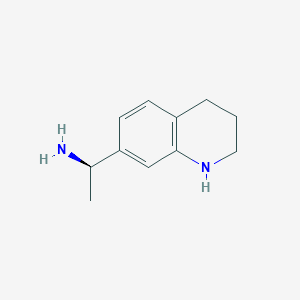
(R)-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine is a chiral compound with significant potential in medicinal chemistry. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of the chiral center at the ethanamine side chain adds to its complexity and potential for selective biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Ethanamine Side Chain: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. One common approach is to use a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is formed.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is scalable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the tetrahydroquinoline ring or reduce any functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of N-substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.
Medicine: Its potential as a drug candidate is significant, particularly in the development of treatments for neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The chiral center allows for selective binding to these targets, which can modulate their activity. This selective interaction is crucial for its potential therapeutic effects, particularly in the central nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
Quinoline Derivatives: Compounds with a quinoline core, which may have similar but distinct biological activities.
Tetrahydroisoquinoline Derivatives: Structurally similar compounds with potential therapeutic applications.
Uniqueness
®-1-(1,2,3,4-Tetrahydroquinolin-7-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the tetrahydroquinoline core. This combination allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
(1R)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h4-5,7-8,13H,2-3,6,12H2,1H3/t8-/m1/s1 |
Clé InChI |
RFJXYAZIJCETEZ-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC2=C(CCCN2)C=C1)N |
SMILES canonique |
CC(C1=CC2=C(CCCN2)C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


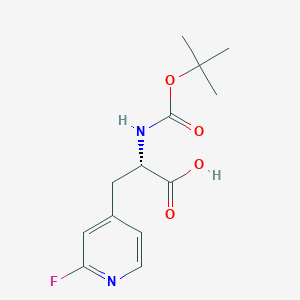
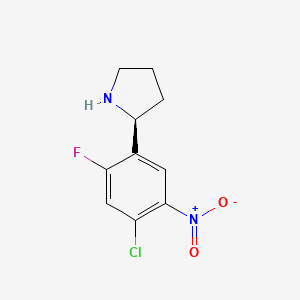
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
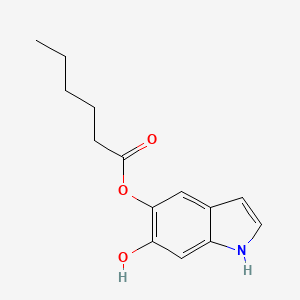
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)

![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
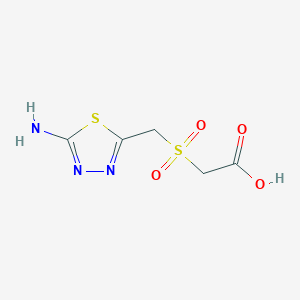
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
